(Z)-ethyl 2-(2-((2-methoxybenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 865247-42-3
Cat. No.: VC4216294
Molecular Formula: C20H20N2O6S2
Molecular Weight: 448.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865247-42-3 |
|---|---|
| Molecular Formula | C20H20N2O6S2 |
| Molecular Weight | 448.51 |
| IUPAC Name | ethyl 2-[2-(2-methoxybenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C20H20N2O6S2/c1-4-28-18(23)12-22-15-10-9-13(30(3,25)26)11-17(15)29-20(22)21-19(24)14-7-5-6-8-16(14)27-2/h5-11H,4,12H2,1-3H3 |
| Standard InChI Key | SXYDCKQMDKAOQV-MRCUWXFGSA-N |
| SMILES | CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Properties
The compound has the molecular formula C₂₀H₂₀N₂O₆S₂ and a molecular weight of 448.51 g/mol. Its IUPAC name is ethyl 2-[2-(2-methoxybenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate, and it bears the CAS registry number 865247-42-3. Key structural elements include:
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A benzothiazole core substituted at position 6 with a methylsulfonyl group (–SO₂CH₃).
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An imino linkage (–N=C(O)–) at position 2, conjugated to a 2-methoxybenzoyl moiety.
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An ethyl acetate side chain at position 3.
The Z-configuration of the imino group is critical for its stereochemical stability, as confirmed by X-ray crystallography in analogous compounds .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₀N₂O₆S₂ | |
| Molecular Weight | 448.51 g/mol | |
| CAS Registry Number | 865247-42-3 | |
| SMILES | CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3OC | |
| InChIKey | SXYDCKQMDKAOQV-MRCUWXFGSA-N |
Synthesis and Synthetic Routes
Key Synthetic Strategies
The synthesis of this compound involves multi-step organic transformations, as inferred from analogous benzothiazole derivatives :
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Benzothiazole Core Formation:
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Imino Group Installation:
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Esterification:
Table 2: Representative Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Benzothiazole formation | H₂SO₄, reflux, 12 h | 68% | |
| Imination | 2-Methoxybenzoyl chloride, Et₃N, DCM, 0°C→RT | 75% | |
| Esterification | Ethyl bromoacetate, K₂CO₃, DMF | 82% |
Physicochemical Characterization
Chromatographic Behavior
The compound’s lipophilicity (logP ≈ 2.5) suggests moderate solubility in organic solvents like DMSO or ethanol, though exact solubility data remain unreported. High-performance liquid chromatography (HPLC) purification of similar derivatives uses C18 columns with acetonitrile/water gradients .
| Compound Class | Target Activity | Efficacy | Source |
|---|---|---|---|
| 6-Sulfonylbenzothiazoles | MCF-7 Cell Inhibition | IC₅₀ = 2.1 μM | |
| Methoxybenzoyl derivatives | α-Synuclein Aggregation Inhibition | 80% reduction at 10 μM |
Future Directions
Further studies should prioritize:
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In vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.
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Structure-Activity Relationships (SAR): Modifying the ester and sulfonyl groups to optimize potency.
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Target Identification: Proteomic studies to elucidate molecular targets (e.g., kinase inhibition).
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